molecular formula C17H21N3O3 B10998476 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10998476
M. Wt: 315.37 g/mol
InChI Key: JKKFOSUNFUYZCI-UHFFFAOYSA-N
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Description

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, an aminoethyl chain, and a phenylpyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropylcarbonyl group is introduced through a reaction with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The aminoethyl chain is then attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl chain or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the cyclopropylcarbonyl group and the phenylpyrrolidine core

Biological Activity

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.31 g/mol. The compound features a pyrrolidine core substituted with a phenyl group and a cyclopropylcarbonyl amino group, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the compound , exhibit promising anticancer properties. The following points summarize key findings from various studies:

  • Cell Line Studies : In vitro assays using A549 human lung adenocarcinoma cells showed that the compound significantly reduced cell viability in a dose-dependent manner. This effect was compared against standard chemotherapeutic agents like cisplatin, indicating a potential for development as an anticancer drug .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest. Compounds with free amino groups exhibited higher anticancer activity, suggesting that structural modifications can enhance efficacy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Pathogen Resistance : It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. This is particularly noteworthy given the rising prevalence of antibiotic resistance .
  • Structure-Activity Relationship : The presence of specific functional groups was found to correlate with increased antimicrobial potency, emphasizing the importance of chemical structure in therapeutic efficacy .

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Significant reduction in A549 cell viability (66% at 100 µM)MTT assay on cancer cell lines
Study 2Effective against MRSA strainsDisk diffusion method
Study 3Low cytotoxicity in non-cancerous cellsComparison with standard treatments

Case Study: Anticancer Efficacy

In a controlled study, this compound was tested alongside other 5-oxopyrrolidine derivatives. It was found to exhibit potent cytotoxic effects against cancer cells while maintaining lower toxicity levels in normal human cells. This selective action is crucial for reducing side effects typically associated with chemotherapy .

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H21N3O3/c21-15-10-13(11-20(15)14-4-2-1-3-5-14)17(23)19-9-8-18-16(22)12-6-7-12/h1-5,12-13H,6-11H2,(H,18,22)(H,19,23)

InChI Key

JKKFOSUNFUYZCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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